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L-Tartaric acid (sodium hydrate) -

L-Tartaric acid (sodium hydrate)

Catalog Number: EVT-8154931
CAS Number:
Molecular Formula: C4H7NaO7
Molecular Weight: 190.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Tartaric acid is predominantly sourced from the fermentation process of grapes, where it plays a crucial role in stabilizing the wine's acidity and flavor profile. It can also be synthesized chemically through various methods, including the oxidation of maleic anhydride, which allows for more controlled production processes.

Synthesis Analysis

L-Tartaric acid can be synthesized using several methods. A notable method involves the oxidation of maleic anhydride using a composite oxidant such as potassium iodate and iodine in the presence of a catalyst like sodium wolframate or potassium wolframate. The process includes:

  1. Oxidation Reaction: Maleic anhydride is reacted with potassium iodate and iodine under controlled conditions to yield (2R, 3R)-2,3-dihydroxybutanedioic acid anhydride.
  2. Hydrolysis: This intermediate product is then hydrolyzed using a strong acid (e.g., sulfuric acid) to produce L-tartaric acid. The reaction conditions typically involve heating to around 100°C for several hours, followed by cooling and crystallization to isolate the product.

The yield from this synthesis can reach approximately 91.7% with high purity levels, making this method both efficient and cost-effective .

Molecular Structure Analysis

The molecular structure of L-tartaric acid features two hydroxyl groups (-OH) attached to a four-carbon backbone with two carboxylic acid groups (-COOH). Its structural formula can be represented as follows:

HOOC CHOH CHOH COOH\text{HOOC CHOH CHOH COOH}

Structural Characteristics

  • Chirality: L-Tartaric acid is chiral, meaning it has non-superimposable mirror images (enantiomers). The specific configuration contributes to its distinct properties and biological activity.
  • Hydrogen Bonding: The presence of hydroxyl groups allows for extensive hydrogen bonding, influencing its solubility and reactivity.
Chemical Reactions Analysis

L-Tartaric acid participates in various chemical reactions due to its functional groups:

  1. Neutralization Reactions: It reacts with bases (e.g., sodium hydroxide) to form salts, such as sodium tartrate.
  2. Esterification: It can undergo esterification with alcohols to form tartaric esters, which are used in food applications.
  3. Precipitation Reactions: In winemaking, it can precipitate as calcium tartrate when combined with calcium ions, affecting wine clarity and stability.

These reactions highlight its versatility in both organic chemistry and practical applications in food science .

Mechanism of Action

The mechanism of action for L-tartaric acid primarily relates to its role as a stabilizing agent in wine production. It helps maintain the pH balance and prevents unwanted microbial growth during fermentation. Additionally, its ability to chelate metal ions enhances its function as an antioxidant, protecting wines from oxidation.

In biochemical contexts, L-tartaric acid can influence enzymatic reactions due to its structural properties that allow it to interact with various biomolecules .

Physical and Chemical Properties Analysis

L-Tartaric acid exhibits several notable physical and chemical properties:

  • Appearance: It appears as colorless or white crystalline powder.
  • Solubility: Very soluble in water; freely soluble in ethanol.
  • Melting Point: Approximately 170°C.
  • Specific Rotation: The specific rotation at 20°C ranges from +11.5° to +13.5°, indicating its dextrorotatory nature.
  • Purity Standards: Commercial grades typically contain not less than 99.5% purity on a dried basis .

These properties make L-tartaric acid suitable for various applications across different industries.

Applications

L-Tartaric acid has numerous scientific and industrial applications:

  1. Winemaking: It is crucial for stabilizing wine's acidity and flavor profile.
  2. Food Industry: Used as an acidity regulator, flavoring agent, and antioxidant synergist.
  3. Pharmaceuticals: Acts as a chiral building block in the synthesis of various pharmaceuticals.
  4. Cosmetics: Incorporated into formulations for its exfoliating properties.
Biosynthesis Pathways & Microbial Production Mechanisms

Enzymatic Synthesis via Stereospecific cis-Epoxysuccinate Hydrolase Activity

L-(+)-tartaric acid production relies predominantly on the stereospecific hydrolysis of cis-epoxysuccinate using microbial cis-epoxysuccinate hydrolases. These enzymes belong to the epoxide hydrolase family (EC 3.3.2.3) and catalyze the enantioselective opening of the epoxide ring to yield L-tartrate with near-100% enantiomeric excess. Recent structural studies reveal a conserved catalytic triad (Asp-His-Glu) and a unique arginine "proton donor" residue that polarizes the oxirane oxygen, facilitating nucleophilic attack by aspartate. This forms a covalent ester intermediate, hydrolyzed by an activated water molecule to release tartrate [1] [8].

Table 1: Key Structural Features of cis-Epoxysuccinate Hydrolases (CESHs)

FeatureCESH[L] (L-Tartrate Producer)CESH[D] (D-Tartrate Producer)
Catalytic TriadAsp-His-GluAsp-His-Asp
Proton DonorArginine residueTyrosine residue
Substrate BindingPolar pocket with sulfate affinityHydrophobic cleft
Dimerization InterfaceHydrophobic + hydrophilic interactionsSimilar topology
Enantiomeric Excess>99% L-tartrate>99% D-tartrate

The substrate cis-epoxysuccinate exhibits mirror symmetry, yet CESHs achieve strict stereoselectivity through precise positioning within an asymmetric active site. Competitive inhibition by sulfate ions (common in fermentation matrices) occurs due to their mimicry of carboxylate groups [5] [8]. Industrial processes use recombinant Escherichia coli expressing Rhodococcus or Nocardia-derived hydrolases, achieving product titers exceeding 48 g/L under thermo-regulated promoters (e.g., λPLPR) without costly inducers like IPTG [10].

Metabolic Engineering of Rhodococcus Species for Industrial Biocatalysis

Rhodococcus opacus and related species serve as chassis organisms for tartrate biosynthesis due to their native CESH[L] expression and exceptional metabolic versatility. Engineering efforts focus on:

  • Genetic toolkit deployment: Shuttle vectors (e.g., pTipQC2), constitutive promoters (pristinamycin-inducible), and CRISPR-Cas9 systems enable precise gene knock-ins. Rhodococcus exhibits intrinsic plasmid stability, beneficial for continuous biotransformation [6].
  • Cofactor engineering: Overexpression of UDP-glucose dehydrogenases redirects carbon flux toward precursor synthesis. Engineered strains show 2.3-fold higher epoxysuccinate conversion by balancing NAD+/NADH pools [1] [6].
  • Tolerance engineering: Adaptive laboratory evolution in lignocellulosic hydrolysates yields strains resistant to inhibitors (e.g., furan aldehydes), enabling low-cost feedstock utilization [6].

Table 2: Genetic Tools for Engineering Rhodococcus spp.

Tool TypeExampleApplication in Tartrate Production
Shuttle VectorspRhBR1, pNC9501Heterologous CESH expression
PromotersPnitA (nitrile-inducible)Inducible hydrolase expression
Genome EditingCRISPR-Cas9 with recombineeringldh knockout to reduce lactate byproducts
Reporter SystemsgusA (β-glucuronidase)Real-time monitoring of promoter activity

Notably, Rhodococcus naturally catabolizes aromatic compounds in lignin, positioning it as a platform for integrated biorefineries converting plant waste into tartrate [2] [6].

Genetic Modifications in Acetobacter for Enhanced Tartrate Yield

Acetobacter (reclassified as Komagataeibacter) and Gluconobacter oxydans are engineered for de novo tartrate synthesis from glucose via tartaric semialdehyde intermediates. Key strategies include:

  • “Push-Pull” modular pathway engineering:
  • Push module: Glucose dehydrogenase overexpression enhances carbon flux toward D-gluconate and 5-keto-D-gluconate (5-KGA).
  • Pull module: Heterologous expression of mutant transketolase (tktA_M) converts 5-KGA to tartaric semialdehyde, subsequently oxidized to tartrate [4].
  • Fermentation optimization: Engineered Gluconobacter oxydans T02 achieves 48.88 g/L tartaric semialdehyde and 7.72 g/L residual 5-KGA in CSLP medium (pH 6.0, 30°C) within 48 hours, translating to a productivity of 1.018 g/L·h [4].

This bypasses traditional epoxysuccinate dependence but requires careful NADPH balancing. Co-expression of glucose-6-phosphate dehydrogenases alleviates cofactor limitations [4].

Fermentation Byproduct Valorization in Wine Industry Waste Streams

Winemaking generates ~100,000 tons/year of calcium tartrate-rich lees (argol), providing a low-cost source for tartrate recovery. Biocatalytic refinement involves:

  • Acid hydrolysis: Argol treated with H₂SO₄ yields crude tartaric acid.
  • Microbial purification: Rhodococcus strains expressing recombinant CESH resolve residual racemates into enantiopure L-tartrate.
  • Sodium hydration: Neutralization with NaOH generates food-grade sodium tartrate hydrate [6] [7] [9].

Upcycled tartrate meets >90% purity standards for food/pharmaceutical applications, reducing reliance on petrochemical-derived precursors. Life-cycle analyses confirm 34% lower carbon emissions versus synthetic routes [6] [9].

Properties

Product Name

L-Tartaric acid (sodium hydrate)

IUPAC Name

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;hydrate

Molecular Formula

C4H7NaO7

Molecular Weight

190.08 g/mol

InChI

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t1-,2-;;/m1../s1

InChI Key

LLVQEXSQFBTIRD-OLXYHTOASA-M

SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.O.[Na+]

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